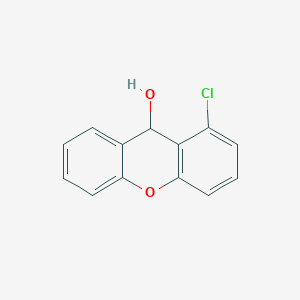
1-Chloro-xanthen-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-xanthen-9-ol is a derivative of xanthone, an oxygen-containing heterocyclic compound. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens. The compound this compound features a chlorine atom substituted at the first position of the xanthone core, which can significantly alter its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-xanthen-9-ol can be synthesized through several methods. One common approach involves the chlorination of xanthen-9-ol using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, ensuring the complete substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-xanthen-9-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form xanthone derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of xanthen-9-ol or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea can be used in substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products:
Substitution: Formation of various substituted xanthones depending on the nucleophile used.
Oxidation: Production of xanthone derivatives with different oxidation states.
Reduction: Formation of reduced xanthone derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-xanthen-9-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-xanthen-9-ol involves its interaction with various molecular targets. The chlorine atom can enhance the compound’s reactivity, allowing it to form covalent bonds with biological molecules. This interaction can disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-Chloro-xanthen-9-ol can be compared with other xanthone derivatives:
Xanthen-9-ol: Lacks the chlorine substitution, resulting in different chemical and biological properties.
1-Methyl-xanthen-9-ol: Features a methyl group instead of a chlorine atom, leading to variations in reactivity and applications.
1-Bromo-xanthen-9-ol: Similar to this compound but with a bromine atom, which can affect its chemical behavior and biological activity.
Propiedades
Número CAS |
15674-68-7 |
|---|---|
Fórmula molecular |
C13H9ClO2 |
Peso molecular |
232.66 g/mol |
Nombre IUPAC |
1-chloro-9H-xanthen-9-ol |
InChI |
InChI=1S/C13H9ClO2/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7,13,15H |
Clave InChI |
MAIZJBJLVGDRMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=C(O2)C=CC=C3Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















